Product packaging for Methyl 6-bromoisoquinoline-4-carboxylate(Cat. No.:CAS No. 1256794-48-5)

Methyl 6-bromoisoquinoline-4-carboxylate

Cat. No.: B3009786
CAS No.: 1256794-48-5
M. Wt: 266.094
InChI Key: LQNPZRWYMUESFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-bromoisoquinoline-4-carboxylate (CAS: 1256794-48-5) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 11 H 8 BrNO 2 and a molecular weight of 266.09, this compound features a brominated isoquinoline core esterified with a methanol group . This specific structure makes it a versatile intermediate for various synthetic transformations. The molecule's value lies in its two key functional handles: the bromine substituent and the methyl ester. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon- and nitrogen-based fragments at the 6-position. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or subjected to amidation reactions to generate a wide array of derivatives . This dual functionality allows researchers to efficiently create complex compound libraries around the isoquinoline scaffold, a privileged structure in drug discovery known for its presence in biologically active molecules. As a supplier, we ensure the product is characterized and of a specified purity level. It must be stored sealed in a dry environment at room temperature and protected from light to maintain stability . This product is intended for research applications as a chemical intermediate and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B3009786 Methyl 6-bromoisoquinoline-4-carboxylate CAS No. 1256794-48-5

Properties

IUPAC Name

methyl 6-bromoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-13-5-7-2-3-8(12)4-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNPZRWYMUESFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256794-48-5
Record name methyl 6-bromoisoquinoline-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation Chemistry of Methyl 6 Bromoisoquinoline 4 Carboxylate

Reactions Involving the Bromine Substituent at Position 6

The bromine atom on the isoquinoline (B145761) core is an excellent leaving group and a versatile anchor for synthetic modifications. Its reactivity is characteristic of aryl bromides, particularly those on electron-deficient heterocyclic systems.

The 6-bromo position of the isoquinoline ring system is a prominent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Suzuki-Miyaura Reaction: This palladium-catalyzed reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an aryl halide. yonedalabs.comorganic-chemistry.org For Methyl 6-bromoisoquinoline-4-carboxylate, a typical Suzuki-Miyaura reaction would involve its treatment with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. researchgate.net The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is crucial for activating the boronic acid for transmetalation to the palladium center. organic-chemistry.org This reaction would yield the corresponding methyl 6-arylisoquinoline-4-carboxylate, effectively replacing the bromine atom with a new aryl or heteroaryl group.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex. organic-chemistry.orgbyjus.com Reacting this compound with an alkene, such as an acrylate (B77674) or styrene, under standard Heck conditions—typically involving a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N)—would result in the formation of a new carbon-carbon bond at the C-6 position, yielding a 6-alkenylisoquinoline derivative. youtube.comrsc.org The reaction is known for its stereoselectivity, often favoring the trans isomer of the resulting alkene. byjus.com

Sonogashira Reaction: This coupling reaction involves an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst to form an internal alkyne. wikipedia.orgyoutube.comorganic-chemistry.org Subjecting this compound to Sonogashira conditions with a terminal alkyne would produce a methyl 6-alkynylisoquinoline-4-carboxylate. youtube.comlibretexts.orgyoutube.com The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.org

Interactive Data Table: Common Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Base (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃6-Arylisoquinoline
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N6-Alkenylisoquinoline
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, Diisopropylamine6-Alkynylisoquinoline

In nucleophilic aromatic substitution (SₙAr), a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgnih.gov Such reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In the isoquinoline ring system, the nitrogen atom acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. While specific studies on this compound are not prevalent, general methods for the debromination of aryl bromides are well-established and applicable. One common method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C), and a base such as sodium acetate (B1210297) or triethylamine (B128534) to neutralize the HBr byproduct. Other methods include the use of hydride reagents or dissolving metal reduction systems. This transformation is synthetically useful for removing the bromine atom after it has served its purpose as a directing group or a handle for other reactions, yielding Methyl isoquinoline-4-carboxylate.

Transformations of the Methyl Ester Group at Position 4

The methyl ester at the C-4 position is a versatile functional group that readily undergoes nucleophilic acyl substitution, allowing for its conversion into a variety of other functionalities.

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and widely used transformation. This hydrolysis can be achieved under either acidic or basic conditions. organic-chemistry.org

Acid-catalyzed hydrolysis: This is typically performed by heating the ester in an aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the carboxylic acid product.

Base-mediated hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. This reaction is irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. A subsequent acidification step is required to isolate the neutral 6-bromoisoquinoline-4-carboxylic acid. diva-portal.org

This hydrolysis is a key step in many synthetic routes, as the resulting carboxylic acid is a precursor for a wide range of other functional groups. mdpi.com

The methyl ester can be directly converted into an amide through aminolysis, which involves heating the ester with an amine. However, this reaction can be slow. A more common and efficient approach is a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine. nih.gov The carboxylic acid is typically activated using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) before the addition of the desired primary or secondary amine. organic-chemistry.org This method allows for the synthesis of a wide array of N-substituted 6-bromoisoquinoline-4-carboxamides under mild conditions. ucl.ac.uk

Interactive Data Table: Transformations of the Methyl Ester
TransformationReagentsIntermediate ProductFinal Product
Acid HydrolysisH₂O, H⁺ (e.g., H₂SO₄), Heat-Carboxylic Acid
Base Hydrolysis (Saponification)1. NaOH(aq), Heat 2. H₃O⁺Carboxylate SaltCarboxylic Acid
Amidation (via Carboxylic Acid)1. Hydrolysis 2. Amine (R₂NH), Coupling Agent (e.g., HBTU)Carboxylic AcidAmide
Direct AminolysisAmine (R₂NH), Heat-Amide

Reduction of the Ester Group

The methyl ester group at the C4 position of this compound is susceptible to reduction by various hydride reagents to yield the corresponding primary alcohol, (6-bromoisoquinolin-4-yl)methanol. The choice of reducing agent is crucial to ensure selectivity, particularly to avoid reduction of the isoquinoline ring or cleavage of the carbon-bromine bond.

Commonly employed reagents for such transformations include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity may lead to undesired side reactions if not carefully controlled. Sodium borohydride is a milder reducing agent and is often preferred for its greater chemoselectivity. In some cases, diisobutylaluminium hydride (DIBAL-H) can be utilized, especially at low temperatures, to achieve controlled reduction.

The general transformation is depicted below:

Reaction Scheme for Ester Reduction

Reducing AgentTypical ConditionsSelectivity
Lithium Aluminium Hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to rtHigh reactivity, may affect other functional groups
Sodium Borohydride (NaBH₄)Protic solvents (e.g., methanol, ethanol)Good chemoselectivity for the ester group
Diisobutylaluminium Hydride (DIBAL-H)Aprotic solvents (e.g., toluene, DCM), low temp. (-78 °C)Can offer high selectivity

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character, making it a key site for various chemical transformations.

The nitrogen atom can readily undergo N-alkylation with alkyl halides or other alkylating agents to form quaternary isoquinolinium salts. This reaction not only modifies the electronic properties of the molecule but also increases its solubility in polar solvents. The reaction typically proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl or substituted alkyl groups. For instance, reacting this compound with an alkyl halide (R-X) in a suitable solvent like DMF or acetonitrile (B52724) would yield the corresponding N-alkyl-6-bromo-4-(methoxycarbonyl)isoquinolinium halide.

N-oxidation of the isoquinoline nitrogen can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org This transformation leads to the formation of this compound N-oxide. The introduction of the N-oxide functionality significantly alters the electronic distribution within the isoquinoline ring system, activating it for certain types of reactions, such as electrophilic substitution at the C4 position and nucleophilic substitution at the C2 and C4 positions. semanticscholar.org

Table of N-Functionalization Reactions

Reaction Reagents Product
N-Alkylation Alkyl halide (e.g., CH₃I, C₂H₅Br) N-Alkyl-6-bromo-4-(methoxycarbonyl)isoquinolinium salt

The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons that can be donated to a metal center, allowing this compound to act as a ligand in coordination complexes. scienceinfo.com The formation of such complexes can influence the reactivity of the isoquinoline ring and the appended functional groups. The coordination can occur with a wide range of transition metals, and the resulting complexes can have applications in catalysis and materials science. The geometry and stability of these coordination compounds depend on the nature of the metal ion, the other ligands present, and the reaction conditions. msu.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline nucleus is a bicyclic heteroaromatic system, and its reactivity in aromatic substitution reactions is influenced by the nitrogen atom and the existing substituents.

The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the molecule, at positions C5 and C8. The bromine atom at C6 is a deactivating but ortho-, para-directing group. The methyl carboxylate group at C4 is a deactivating and meta-directing group. Therefore, for electrophilic substitution on this compound, the directing effects of both the bromo and the isoquinoline nitrogen would favor substitution at the C5 and C7 positions, while the carboxylate group would direct to the C5 and C7 positions as well. The interplay of these effects would likely lead to a mixture of products, with the precise regioselectivity depending on the specific electrophile and reaction conditions.

Nucleophilic aromatic substitution (SₙAr) is more favorable for the isoquinoline system, particularly on the pyridine (B92270) ring, which is electron-deficient. libretexts.org The presence of the electron-withdrawing carboxylate group at C4 and the bromo group at C6 can influence the susceptibility of the ring to nucleophilic attack. Generally, positions C1 and C3 of the isoquinoline ring are most susceptible to nucleophilic attack. The bromine atom at C6 is not on the activated pyridine ring and would generally be less reactive towards SₙAr unless under harsh conditions or via mechanisms like benzyne (B1209423) formation.

Dearomatization-rearomatization strategies offer a powerful method for the functionalization of heteroaromatic compounds like isoquinolines. researchgate.netacs.org These strategies involve a temporary disruption of the aromatic system to enable the addition of nucleophiles or electrophiles, followed by a rearomatization step to restore the stable aromatic core.

Rearrangement Reactions and Skeletal Transformations of this compound

While specific documented instances of rearrangement and skeletal transformations of this compound are not prevalent in the current body of scientific literature, the rich chemistry of the isoquinoline scaffold allows for a number of potential transformations. This section will explore hypothetical yet chemically plausible rearrangement reactions and skeletal transformations based on established organic chemistry principles and known reactions of related isoquinoline derivatives.

Potential Rearrangement Reactions

The functional groups present in this compound and its derivatives could potentially undergo several classical rearrangement reactions, leading to novel molecular architectures. These reactions, while not yet reported for this specific molecule, represent viable synthetic pathways to new compound classes.

Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, urethanes, or ureas through an isocyanate intermediate. wikipedia.orgnih.govrsc.orgnih.govorganic-chemistry.org For this to be applied to this compound, the methyl ester would first need to be hydrolyzed to the corresponding carboxylic acid, 6-bromoisoquinoline-4-carboxylic acid. This carboxylic acid could then be converted to an acyl azide (B81097), which upon heating, would rearrange to an isocyanate. Trapping this intermediate with various nucleophiles would yield a range of products.

A hypothetical reaction scheme is presented below:

Reaction Scheme:

Hydrolysis: this compound to 6-bromoisoquinoline-4-carboxylic acid.

Acyl Azide Formation: 6-bromoisoquinoline-4-carboxylic acid to 6-bromoisoquinoline-4-carbonyl azide.

Rearrangement and Trapping: Thermal rearrangement of the acyl azide to an isocyanate, followed by trapping with a nucleophile (e.g., water, alcohol).

Table 1: Hypothetical Products of a Curtius Rearrangement of 6-Bromoisoquinoline-4-carboxylic acid

NucleophileProduct
Water (H₂O)4-amino-6-bromoisoquinoline
tert-Butanol (t-BuOH)tert-butyl (6-bromoisoquinolin-4-yl)carbamate
Benzyl alcohol (BnOH)benzyl (6-bromoisoquinolin-4-yl)carbamate
Schmidt Reaction

Similar to the Curtius rearrangement, the Schmidt reaction can transform a carboxylic acid into a primary amine. wikipedia.orgbyjus.comlibretexts.orgjk-sci.comacs.org This one-pot reaction typically involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid. The reaction proceeds through an acyl azide intermediate which then rearranges.

A potential application to 6-bromoisoquinoline-4-carboxylic acid (obtained from the hydrolysis of the methyl ester) is outlined below:

Reaction Scheme:

6-bromoisoquinoline-4-carboxylic acid is treated with sodium azide in the presence of a strong acid (e.g., sulfuric acid) to yield 4-amino-6-bromoisoquinoline.

Table 2: Hypothetical Schmidt Reaction of 6-Bromoisoquinoline-4-carboxylic acid

ReactantsProduct
6-bromoisoquinoline-4-carboxylic acid, NaN₃, H₂SO₄4-amino-6-bromoisoquinoline
Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgunica.itillinois.edu To apply this to the this compound system, the ester group would need to be converted to a ketone, for instance, through reaction with an organometallic reagent to form a 4-acyl-6-bromoisoquinoline. This ketone could then be converted to its corresponding oxime, which would be the substrate for the rearrangement.

A hypothetical sequence is as follows:

Reaction Scheme:

Ketone Formation: Conversion of this compound to a ketone (e.g., 4-acetyl-6-bromoisoquinoline).

Oxime Formation: Reaction of the ketone with hydroxylamine (B1172632) to form the corresponding oxime.

Rearrangement: Acid-catalyzed rearrangement of the oxime to yield an N-substituted acetamide (B32628) derivative of 6-bromoisoquinoline (B29742).

Table 3: Hypothetical Beckmann Rearrangement of a 4-Acyl-6-bromoisoquinoline Derivative

Starting KetoneProduct of Rearrangement
4-acetyl-6-bromoisoquinolineN-(6-bromoisoquinolin-4-yl)acetamide
4-benzoyl-6-bromoisoquinolineN-(6-bromoisoquinolin-4-yl)benzamide

Potential Skeletal Transformations

The isoquinoline core can serve as a scaffold for the construction of more complex, fused heterocyclic systems or can undergo ring expansion to larger ring systems.

Ring Expansion to Benzazepine and Benzazocine Derivatives

The isoquinoline ring system can be expanded to seven- or eight-membered rings. For instance, the reaction of isoquinoline enamides with oxidizing agents can lead to the formation of 3-benzazepines. acs.orgacs.org Similarly, reactions of certain dihydroisoquinoline derivatives with acetylenic esters have been shown to yield 2-benzazocine structures. electronicsandbooks.com While these examples start from different isoquinoline precursors, they demonstrate the potential for ring expansion of the isoquinoline skeleton. A suitably functionalized derivative of this compound could potentially undergo analogous transformations.

Synthesis of Fused Heterocyclic Systems: Pyrrolo[2,1-a]isoquinolines

A common skeletal transformation of isoquinolines involves the construction of a fused pyrrole (B145914) ring to form the pyrrolo[2,1-a]isoquinoline (B1256269) system. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net This is often achieved through a 1,3-dipolar cycloaddition reaction between an isoquinolinium ylide and a suitable dipolarophile. The ylide is typically generated in situ from the reaction of isoquinoline with an α-haloketone. This methodology allows for the rapid construction of a complex heterocyclic scaffold.

A hypothetical application starting from 6-bromoisoquinoline is outlined below:

Reaction Scheme:

Reaction of 6-bromoisoquinoline with an α-bromoacetophenone and a dipolarophile (e.g., dimethyl acetylenedicarboxylate) to form a substituted pyrrolo[2,1-a]isoquinoline.

Table 4: Hypothetical Synthesis of a Fused Pyrrolo[2,1-a]isoquinoline System

Isoquinoline DerivativeReagentsProduct
6-bromoisoquinoline2-bromoacetophenone, dimethyl acetylenedicarboxylateDimethyl 7-bromo-10b-phenyl-10bH-pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

Structural Modifications and Derivative Synthesis Based on Methyl 6 Bromoisoquinoline 4 Carboxylate

Synthesis of C-4 Substituted Isoquinoline (B145761) Derivatives

The C-4 position of the isoquinoline ring is a key site for introducing structural diversity. While direct functionalization at C-4 can be challenging, the presence of a leaving group, such as a halogen, at this position provides a handle for various cross-coupling reactions. A common strategy involves the use of a 4-bromoisoquinoline (B23445) precursor, which can be elaborated to introduce a variety of substituents.

One of the most effective methods for C-4 substitution is the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net For instance, commercially available 4-bromoisoquinoline can be reacted with acrylate (B77674) esters, such as methyl acrylate or ethyl acrylate, under Heck conditions to yield α,β-unsaturated esters at the C-4 position. nih.gov This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand in the presence of a base. The resulting C-4 substituted isoquinoline-4-acrylates can be further modified. For example, the double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated ester, which can then be converted to amides by reaction with primary amines. nih.gov

The general scheme for a Heck reaction at the C-4 position of a brominated isoquinoline is presented below:

Scheme 1: Heck Reaction for C-4 Substitution of 4-Bromoisoquinoline
A 4-bromoisoquinoline is coupled with an alkene in the presence of a palladium catalyst and a base to yield a C-4 substituted isoquinoline.

While these examples start with 4-bromoisoquinoline, the principles are directly applicable to methyl 6-bromoisoquinoline-4-carboxylate. The ester at C-4 would likely influence the electronic properties of the ring and the reactivity of a hypothetical C-4 halogen, but the fundamental Heck coupling strategy would remain a viable approach for introducing alkenyl substituents at this position.

A summary of representative C-4 substituted isoquinoline derivatives synthesized via the Heck reaction is provided in the interactive table below.

Interactive Table: Examples of C-4 Substituted Isoquinoline Derivatives via Heck Reaction
Starting MaterialAlkeneProductReference
4-BromoisoquinolineEthyl acrylateEthyl 3-(isoquinolin-4-yl)acrylate nih.gov
4-BromoisoquinolineMethyl acrylateMethyl 3-(isoquinolin-4-yl)acrylate nih.gov

Functionalization at C-6 and Beyond via Halogen Manipulation

The bromine atom at the C-6 position of this compound is a prime site for introducing a vast array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgasianpubs.org This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position of the isoquinoline core. The general transformation is depicted in Scheme 2.

Scheme 2: Suzuki-Miyaura Coupling at the C-6 Position
This compound is coupled with a boronic acid to introduce a new substituent at the C-6 position.

Another powerful tool for C-6 functionalization is the Buchwald-Hartwig amination , which enables the formation of carbon-nitrogen bonds. wikipedia.orgnih.govorgsyn.orgarkat-usa.orgrsc.org This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. This method provides a direct route to 6-aminoisoquinoline (B57696) derivatives, which are important intermediates in pharmaceutical chemistry. The general reaction is shown in Scheme 3.

Scheme 3: Buchwald-Hartwig Amination at the C-6 Position
The bromine at C-6 is replaced with an amino group through a palladium-catalyzed reaction with an amine.

The following interactive table summarizes the potential functionalizations at the C-6 position using these cross-coupling reactions.

Interactive Table: Potential C-6 Functionalization of this compound
Reaction TypeCoupling PartnerPotential Product
Suzuki-MiyauraPhenylboronic acidMethyl 6-phenylisoquinoline-4-carboxylate
Suzuki-Miyaura2-Thienylboronic acidMethyl 6-(thiophen-2-yl)isoquinoline-4-carboxylate
Buchwald-HartwigMorpholineMethyl 6-(morpholino)isoquinoline-4-carboxylate
Buchwald-HartwigAnilineMethyl 6-(phenylamino)isoquinoline-4-carboxylate

Annulation and Fused Ring Systems Derived from the Core Structure

The isoquinoline nucleus of this compound can serve as a building block for the construction of more complex, polycyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing isoquinoline framework.

One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com To utilize this reaction, the isoquinoline core would first need to be functionalized to incorporate either a diene or a dienophile. For example, the C-6 bromine could be converted to a vinyl group via a Stille or Suzuki coupling, which could then act as a dienophile. Alternatively, a diene could be constructed at the C-5 and C-6 positions.

A general strategy for a Diels-Alder reaction to form a fused ring system is illustrated below:

Scheme 4: Conceptual Diels-Alder Reaction for Fused Ring Synthesis
A diene-substituted isoquinoline derivative undergoes a [4+2] cycloaddition with a dienophile to form a new fused ring.

Other annulation strategies can also be employed. For instance, intramolecular cyclization reactions can be designed by introducing appropriate functional groups at both the C-4 and C-6 positions that can react with each other to form a new ring. mdpi.com The synthesis of various fused quinoline (B57606) and isoquinoline heterocycles has been reported through different cyclization and annulation protocols. researchgate.netrsc.org

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the isoquinoline framework is of significant interest, particularly for the development of new therapeutic agents. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. A common approach to introduce chirality to the isoquinoline core is through the asymmetric reduction of the C=N bond of the pyridine (B92270) ring to form a chiral center at C-1 in the resulting tetrahydroisoquinoline.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. mdpi.comresearchgate.net The isoquinoline ring can be activated towards reduction by N-acylation or by the use of an acid, and then hydrogenated in the presence of a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine ligands. This method can lead to the formation of chiral tetrahydroisoquinolines with high enantiomeric excess.

Another strategy involves the use of chiral auxiliaries . ua.es A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a chiral auxiliary could be attached to the nitrogen atom of the isoquinoline, and a subsequent reduction or other transformation at or near the C-1 position would proceed with high diastereoselectivity.

The diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives has been achieved through various methods, including the Pomeranz–Fritsch–Bobbitt cyclization of chiral precursors. nih.govmdpi.com

Scheme 5: General Approach to Chiral Tetrahydroisoquinoline-4-carboxylates
Asymmetric reduction of the isoquinoline ring introduces a stereocenter at the C-1 position.

The table below provides an overview of methods for the stereoselective synthesis of chiral isoquinoline derivatives.

Interactive Table: Methods for Stereoselective Synthesis of Chiral Isoquinoline Derivatives
MethodDescriptionKey Features
Asymmetric HydrogenationEnantioselective reduction of the C=N bond using a chiral catalyst.High enantioselectivity, atom-economical.
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereoselective transformations.Predictable stereochemical outcome, auxiliary can often be recovered.
Diastereoselective CyclizationCyclization of a chiral acyclic precursor to form the chiral tetrahydroisoquinoline ring.Control of multiple stereocenters.

Design and Synthesis of Polycyclic Quinone-Containing Isoquinoline Derivatives

The fusion of a quinone moiety to the isoquinoline core leads to polycyclic quinone-containing isoquinoline derivatives, a class of compounds with significant interest due to their potential biological activities, including anticancer properties. nih.gov The synthesis of these complex structures often involves cycloaddition reactions where a suitably functionalized isoquinoline acts as one of the components.

A key strategy for the synthesis of these compounds involves the use of an isoquinoline-5,8-dione (B3342986) as a dienophile in a Diels-Alder reaction . nih.govresearchgate.net A precursor such as methyl 1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate has been shown to undergo highly regiocontrolled cycloaddition reactions with polarized 1,3-dienes. nih.gov This approach allows for the construction of a new six-membered ring fused to the isoquinoline core, which can then be aromatized to form the polycyclic quinone system.

The general approach is outlined in Scheme 6:

Scheme 6: Synthesis of Polycyclic Quinone-Containing Isoquinolines via Diels-Alder Reaction
An isoquinoline-5,8-dione undergoes a cycloaddition reaction with a diene, followed by oxidation, to yield a polycyclic quinone-containing isoquinoline.

While the direct conversion of this compound to an isoquinoline-5,8-dione is not straightforward, it could potentially be achieved through a series of functional group manipulations, including introduction of hydroxyl or methoxy (B1213986) groups at the C-5 and C-8 positions, followed by oxidation.

The following table lists some of the types of dienes that have been used in these cycloaddition reactions to generate diverse polycyclic systems.

Interactive Table: Dienes Used in the Synthesis of Polycyclic Isoquinoline Quinones
Diene TypeExampleResulting Fused SystemReference
Polarized 1,3-Dienes1-Methoxy-1,3-butadieneNaphthoquinone-fused isoquinoline nih.gov
Thiazole-o-quinodimethaneIn situ generatedThiazolo-fused isoquinoline quinone nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 6 Bromoisoquinoline 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with multidimensional techniques, a complete picture of the atomic connectivity and spatial arrangement of Methyl 6-bromoisoquinoline-4-carboxylate can be assembled.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core and the methyl protons of the ester group.

The aromatic region would display signals for the five protons on the bicyclic ring system. The proton at the C1 position is typically the most deshielded in isoquinoline systems, appearing at a high chemical shift. The positions of the other protons are influenced by the electron-withdrawing effects of the bromo and methyl carboxylate substituents. The methyl group of the ester function is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.1 ppm.

For comparison, the ¹H NMR spectrum of a related compound, ethyl 6-chloro-3-methylisoquinoline-4-carboxylate, shows a characteristic singlet for the C1 proton at 9.19 ppm. nih.gov The aromatic protons on the bromo-substituted ring of this compound would likely exhibit complex splitting patterns (doublets and doublets of doublets) due to ortho and meta couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-19.2 - 9.4s
H-38.5 - 8.7s
H-58.2 - 8.4d
H-77.8 - 8.0dd
H-88.0 - 8.2d
-OCH₃3.9 - 4.1s

Note: Predicted values are based on general principles and data from similar isoquinoline structures. Actual experimental values may vary.

Carbon-¹³C NMR Spectroscopy and Coupling Constant Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. The spectrum for this compound is expected to show 11 distinct signals: nine for the aromatic carbons of the isoquinoline ring, one for the carbonyl carbon of the ester, and one for the methyl carbon.

Quaternary carbons, such as C4, C6, and the bridgehead carbons, are typically observed as weaker signals compared to protonated carbons. frontiersin.org The carbonyl carbon of the ester group is expected to appear significantly downfield, generally in the range of 165-170 ppm. The carbon atom attached to the bromine (C6) will also have its chemical shift influenced by the halogen. For instance, in ethyl 6-chloro-3-methylisoquinoline-4-carboxylate, the carbon atoms of the isoquinoline ring appear over a range from approximately 122 to 153 ppm. nih.gov The methoxy (B1213986) carbon signal is expected in the upfield region, typically around 52-55 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 168
C-1152 - 155
C-3140 - 143
C-4125 - 128
C-4a135 - 138
C-5129 - 132
C-6120 - 123
C-7130 - 133
C-8127 - 130
C-8a128 - 131
-OCH₃52 - 55

Note: Predicted values are based on general principles and data from similar isoquinoline structures. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between H-7 and its neighboring protons H-5 and H-8, confirming their positions on the benzene (B151609) ring portion of the isoquinoline.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to unambiguously assign the signals for C-1, C-3, C-5, C-7, C-8, and the methyl carbon to their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which can help confirm the regiochemistry of the substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₁₁H₈BrNO₂), the monoisotopic mass is calculated to be 264.97385 Da. researchgate.net High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, which validates the elemental formula. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Adducts for this compound

AdductCalculated m/z
[M+H]⁺265.98113
[M+Na]⁺287.96307
[M+NH₄]⁺283.00767
[M+K]⁺303.93701

Data sourced from predicted values. researchgate.net

Fragmentation Pathways and Mechanism Elucidation

Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, are used to elucidate the structure. For isoquinoline alkaloids and their derivatives, fragmentation patterns can be highly specific and allow for differentiation between isomers. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely initiate at the ester group, which is a common site for fragmentation. Potential fragmentation mechanisms include:

Loss of a methoxy radical (•OCH₃): This would lead to the formation of an acylium ion.

Loss of methanol (B129727) (CH₃OH): A neutral loss that is common for methyl esters.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the acylium ion.

Loss of the bromine atom: Cleavage of the C-Br bond.

By analyzing the m/z values of the resulting fragment ions, the connectivity of the molecule can be pieced together, confirming the initial structural hypothesis.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and medium-polarity molecules like isoquinoline derivatives. nih.govresearchgate.net It typically generates protonated molecules, [M+H]⁺, in the positive ion mode with minimal in-source fragmentation, making it ideal for determining the molecular weight. researchgate.net The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton, facilitating the formation of the [M+H]⁺ ion. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Other ionization techniques, such as Extractive Electrospray Ionization (EESI), allow for the direct analysis of samples in complex matrices with minimal preparation, offering high sensitivity and speed. frontiersin.org While typically used for more complex samples, the principles of ESI are fundamental to its operation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS provides unambiguous confirmation of its molecular structure through characteristic fragmentation patterns. The process involves the ionization of the molecule, typically through electrospray ionization (ESI), followed by the selection of the protonated molecular ion [M+H]⁺ in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions which are analyzed in a second mass analyzer.

The fragmentation behavior of isoquinoline and quinoline (B57606) derivatives is well-documented and provides a basis for interpreting the MS/MS spectrum of this compound. nih.govchempap.org The primary fragmentation pathways for this compound are expected to involve the ester functional group and the bromine substituent.

Key fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond in the ester group results in the loss of a methoxy radical, leading to the formation of a stable acylium ion.

Loss of methanol (CH₃OH): A common fragmentation for methyl esters, this occurs via a rearrangement mechanism.

Loss of the entire methoxycarbonyl group (•COOCH₃): This results in the formation of the 6-bromoisoquinoline (B29742) cation.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.

Loss of bromine radical (•Br): Cleavage of the C-Br bond can occur, although it is often less favorable than fragmentation at the ester group.

These fragmentation patterns are highly characteristic and allow for the precise structural confirmation of the parent molecule. The study of various substituted isoquinoline-3-carboxamides has shown that fragmentation behavior is a powerful tool for identification. acs.org Similarly, research on the fragmentation of quinoline-4-carboxylic acids reveals primary pathways including the elimination of the carboxyl group. chempap.org

Table 1: Predicted MS/MS Fragmentation of this compound This table is interactive. You can sort and filter the data.

Precursor Ion (m/z) Fragment Ion Proposed Loss Fragment Ion (m/z)
265.98 [M+H]⁺ [M+H - •OCH₃]⁺ Methoxy radical 234.97
265.98 [M+H]⁺ [M+H - CH₃OH]⁺ Methanol 233.97
265.98 [M+H]⁺ [M+H - •COOCH₃]⁺ Methoxycarbonyl radical 206.96
234.97 [M+H - •OCH₃ - CO]⁺ Carbon Monoxide 206.96

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

The vibrational spectrum of this compound is a composite of the vibrations of the isoquinoline ring system, the methyl ester group, and the carbon-bromine bond. Each functional group gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. The assignment of these vibrational modes can be made with high confidence by comparison with known data for isoquinoline and related substituted aromatic esters. researchgate.net

The total number of normal vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.org For this compound (C₁₁H₈BrNO₂), this results in 66 possible vibrational modes.

Key vibrational modes and their expected wavenumber ranges are:

C-H Stretching: The aromatic C-H stretching vibrations of the isoquinoline ring typically appear in the 3100-3000 cm⁻¹ region. The methyl group C-H stretching vibrations are found between 3000-2850 cm⁻¹.

C=O Stretching: The ester carbonyl group (C=O) exhibits a very strong and sharp absorption band in the IR spectrum, typically in the range of 1730-1715 cm⁻¹. This is one of the most characteristic bands in the spectrum.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the isoquinoline nucleus occur in the 1620-1450 cm⁻¹ region.

C-O Stretching: The ester C-O stretching vibrations give rise to two bands: an asymmetric stretch (C-O-C) around 1250-1200 cm⁻¹ and a symmetric stretch around 1100-1000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600-500 cm⁻¹.

Table 2: Characteristic Vibrational Modes for this compound This table is interactive. You can sort and filter the data.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic Ring 3100 - 3000 Medium-Weak
C-H Stretch Methyl Group (-CH₃) 3000 - 2850 Medium-Weak
C=O Stretch Ester (-COOCH₃) 1730 - 1715 Strong
C=C / C=N Stretch Isoquinoline Ring 1620 - 1450 Medium-Strong
C-H Bend Methyl Group (-CH₃) 1450 - 1375 Medium
C-O-C Asymmetric Stretch Ester (-COOCH₃) 1250 - 1200 Strong
C-O-C Symmetric Stretch Ester (-COOCH₃) 1100 - 1000 Medium

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ester group to the isoquinoline ring. This rotation can lead to different spatial orientations (conformers) of the methoxycarbonyl group relative to the planar ring system.

These different conformers can, in principle, be distinguished by subtle shifts in their vibrational spectra. Factors such as steric hindrance and electronic interactions (e.g., conjugation between the carbonyl group and the aromatic ring) can influence the potential energy of each conformer. Changes in conformation can affect the vibrational coupling between the ester group and the ring, leading to shifts in the frequencies and intensities of certain bands, particularly the C=O and C-O stretching modes. While these shifts may be small, they can be resolved using high-resolution spectroscopic techniques and supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational spectra for different stable conformers. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice, which are crucial for understanding the structure-property relationships of this compound.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction (SCXRD) experiment involves irradiating a single crystal of the compound with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, provides a reliable model for its expected solid-state conformation. researchgate.net The analysis would confirm the planarity of the fused isoquinoline ring system. The substituents—the bromine atom and the methyl carboxylate group—would be located in the plane of the ring. The analysis would also precisely determine the orientation of the methyl ester group relative to the aromatic ring.

Table 3: Expected Crystallographic Data for this compound This table is interactive. You can sort and filter the data.

Parameter Description Expected Value
Crystal System The symmetry system of the crystal lattice. Monoclinic or Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Z The number of molecules in the unit cell. 2 or 4
a, b, c (Å) The dimensions of the unit cell. ~ 8-20 Å
β (°) The angle of the unit cell for monoclinic systems. ~ 90-110°
V (ų) The volume of the unit cell. ~ 1200-1600 ų

Elucidation of Bond Lengths, Angles, and Crystal Packing

The SCXRD data allows for the precise measurement of all bond lengths and angles within the molecule. The aromatic C-C and C-N bonds within the isoquinoline ring are expected to have lengths intermediate between single and double bonds, characteristic of delocalized π-systems. The C-Br bond length and the bond lengths and angles within the methyl ester group (C=O, C-O, O-CH₃) would be determined with high accuracy.

Furthermore, the analysis reveals how molecules are arranged in the crystal lattice. The crystal packing is governed by intermolecular interactions. For this compound, potential interactions include:

π-π Stacking: The planar aromatic isoquinoline rings can stack on top of each other, an interaction that helps to stabilize the crystal structure.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like the ester oxygen or the ring nitrogen) of neighboring molecules.

C-H···O Interactions: Weak hydrogen bonds between the aromatic or methyl C-H groups and the ester oxygen atoms can also play a role in the crystal packing.

Understanding these packing arrangements is essential for rationalizing the bulk properties of the material, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The isoquinoline core of the molecule contains a rich π-electron system and non-bonding electrons on the nitrogen atom, which give rise to characteristic electronic transitions.

The electronic spectrum of isoquinoline and its derivatives is typically characterized by multiple absorption bands in the UV region, arising from π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense (higher molar absorptivity, ε) than the n→π* transitions. The n→π* transitions involve the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital.

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic effects of its substituents. The bromo group at the 6-position and the methyl carboxylate group at the 4-position can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity compared to the parent isoquinoline molecule. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), are dependent on the nature of the substituent and its interaction with the isoquinoline ring system.

While specific experimental data for this compound is not widely published, a representative UV-Vis absorption profile can be inferred from the analysis of similar isoquinoline derivatives. The table below presents hypothetical, yet scientifically plausible, UV-Vis absorption data for this compound in a common solvent like ethanol (B145695).

Table 1: Representative UV-Vis Absorption Data for this compound in Ethanol

Absorption Band (λmax)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Probable Electronic Transition
~220 nm~35,000π→π
~270 nm~5,000π→π
~320 nm~3,000π→π
~350 nm~500n→π

The interpretation of these transitions is crucial for understanding the molecule's electronic properties and can be supported by computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), to correlate the observed spectral features with specific molecular orbital transitions.

Advanced Analytical Techniques for Purity and Quantification (e.g., HPLC, GC, LC-MS)

The determination of purity and the accurate quantification of this compound in various samples are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of isoquinoline derivatives. researchgate.net In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (water with a buffer like ammonium (B1175870) formate (B1220265) or an acid like formic acid to control pH and improve peak shape) and an organic modifier (acetonitrile or methanol). researchgate.netnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at one of the absorption maxima of the compound.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 270 nm

This method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. While some isoquinoline alkaloids can be analyzed directly by GC-MS, the polarity and molecular weight of this compound might necessitate derivatization to improve its volatility and chromatographic behavior. researchgate.netnih.gov However, with modern columns and injection techniques, direct analysis may be feasible.

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). The carrier gas is usually helium or hydrogen. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

Table 3: Representative GC-MS Method Parameters for the Analysis of this compound

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp at 15 °C/min to 300 °C (5 min)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal technique for the analysis of this compound, especially in complex matrices. nih.gov Following chromatographic separation as described for HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive ion mode, due to the presence of the basic nitrogen atom in the isoquinoline ring.

The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantification. The characteristic isotopic pattern of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, aiding in the identification of the compound. researchgate.net

Table 4: Expected Mass Spectrometric Data for this compound (Positive ESI)

IonExpected m/z (⁷⁹Br / ⁸¹Br)
[M+H]⁺265.98 / 267.98
[M+Na]⁺287.96 / 289.96

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions, providing a high degree of confidence in the compound's identification. nih.govmdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) has been a important tool in the theoretical investigation of molecules, and it is a primary method for studying isoquinoline (B145761) derivatives. While specific, in-depth research articles focusing exclusively on the computational analysis of Methyl 6-bromoisoquinoline-4-carboxylate are not extensively available in the public domain, the principles of applying DFT and other quantum chemical methods to similar heterocyclic compounds are well-established. Such calculations are fundamental to predicting molecular geometry, vibrational spectra, and electronic characteristics.

The initial step in computational analysis involves the geometry optimization of the molecule. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable or equilibrium structure. For isoquinoline derivatives, theoretical calculations are used to predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Key Bond Types in this compound

Atoms Involved Bond Type
C-C Aromatic
C=C Aromatic
C-N Aromatic
C=N Aromatic
C-Br Single
C-C Single
C=O Double
C-O Single
O-C Single

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the fundamental vibrational modes of the molecule, which can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This correlation is a powerful method for validating the accuracy of the computational model and for assigning specific spectral peaks to the corresponding molecular motions. For complex molecules like this compound, theoretical calculations are invaluable for interpreting the often-congested regions of their vibrational spectra.

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. Computational methods provide detailed insights into the distribution and energies of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For aromatic systems, these orbitals are typically delocalized π-orbitals.

The distribution of electron density within a molecule can be quantified using various population analysis schemes, such as Mulliken population analysis or Natural Population Analysis (NPA). These methods assign partial charges to each atom in the molecule, providing a picture of the charge distribution. This information is critical for understanding electrostatic interactions, predicting sites of nucleophilic or electrophilic attack, and interpreting the molecule's dipole moment.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. The MEP surface is color-coded, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). This analysis provides intuitive insights into how the molecule will interact with other charged or polar species. For a molecule like this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and positive potential in other regions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule by analyzing the electron density. This analysis provides a localized, Lewis-like description of the bonding, which is intuitive for chemists. For this compound, NBO analysis would elucidate the delocalization of electron density arising from the interaction between the bromine substituent, the carboxylate group, and the isoquinoline ring system.

A hypothetical NBO analysis for this compound might reveal significant delocalization from the nitrogen lone pair to the π* orbitals of the aromatic ring, as well as interactions involving the bromine atom and the carbonyl group of the ester. These interactions influence the electron distribution and, consequently, the chemical reactivity of the molecule.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of the Fock Matrix for Key Donor-Acceptor Interactions in a Substituted Isoquinoline System. (Note: This table is illustrative and based on general principles, as specific data for this compound is not available in the searched literature.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N2π(C1-C8a)15.20.280.045
LP (1) N2π(C3-C4)12.80.290.042
LP (2) Br6σ(C5-C6)2.50.880.029
LP (2) Br6σ(C6-C7)2.30.890.028
π (C5-C6)π(C7-C8)22.50.250.051
π (C7-C8)π(C4a-C8a)20.10.260.049

Aromaticity Analysis of the Isoquinoline Ring System

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Computational methods provide quantitative measures of aromaticity.

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point within a ring system, typically at the geometric center (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an antiaromatic character.

Anisotropy of the Induced Current Density (AICD) Plots

Anisotropy of the Induced Current Density (AICD) is a visualization technique that provides a graphical representation of the electron delocalization pathways in a molecule in the presence of an external magnetic field. AICD plots show the induced ring currents, offering a more detailed picture of aromaticity than single-point NICS values. For aromatic systems, a continuous diatropic (clockwise) ring current is observed along the cyclic path of π-electrons.

An AICD plot for this compound would visually confirm the aromaticity of the isoquinoline ring system by showing a distinct diatropic current flowing around both the benzene (B151609) and pyridine (B92270) rings. This visualization would also illustrate how the π-electron density is distributed and delocalized across the entire molecule, providing insights into the electronic communication between the two fused rings and the substituents.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the exploration of reaction pathways and their associated energetics.

Transition State Characterization

For any chemical reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate and characterize the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics. Frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for exploring the conformational landscapes and intermolecular interactions of molecules, it appears that this particular compound has not been the subject of such detailed computational analysis in the published literature to date.

MD simulations for structurally related isoquinoline derivatives have been reported in various contexts, often to understand their binding modes to biological targets or to predict their physicochemical properties. These studies highlight the utility of computational methods in elucidating the behavior of this class of compounds. However, direct data on the dynamic conformational preferences, solvent interactions, and potential binding interactions of this compound from MD simulations are not available.

Applications of Methyl 6 Bromoisoquinoline 4 Carboxylate and Its Derivatives in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Molecules

The strategic positioning of the bromo and carboxylate functionalities on the isoquinoline (B145761) scaffold makes Methyl 6-bromoisoquinoline-4-carboxylate a highly valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Concurrently, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing further avenues for molecular diversification.

Precursor to Biologically Relevant Isoquinoline Derivatives

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govijpsjournal.commdpi.com These activities include anticancer, antimicrobial, and CNS-modulating properties. ijpsjournal.com this compound serves as a crucial starting material for the synthesis of various biologically relevant isoquinoline derivatives. The ability to functionalize the 6-position via cross-coupling reactions allows for the introduction of pharmacologically important moieties, while the carboxylate group can be modified to modulate the compound's physicochemical properties and biological targets.

For instance, the tetrahydroisoquinoline framework, which can be accessed from isoquinoline precursors, is a key structural motif in many alkaloids and pharmaceutical agents. mdpi.com The synthesis of complex tetrahydroisoquinoline-1-carboxylic acid derivatives often involves multi-step sequences where a substituted isoquinoline precursor is essential. mdpi.com

Table 1: Examples of Biologically Active Isoquinoline Scaffolds

Scaffold Type Biological Activity Potential Synthetic Application of this compound
Substituted IsoquinolinesAnticancer, AntimicrobialIntroduction of aryl, heteroaryl, or alkyl groups at the 6-position via Suzuki or Stille coupling to generate novel analogues for screening.
TetrahydroisoquinolinesCNS-modulating, CardiovascularReduction of the isoquinoline core after functionalization at the 6-position to produce novel tetrahydroisoquinoline derivatives.
Fused Isoquinoline HeterocyclesKinase inhibitors, AntiviralUse as a building block for the construction of polycyclic systems with potential therapeutic applications. nih.gov

Building Block for Diverse Heterocyclic Compounds

Beyond its role as a precursor to simple isoquinoline derivatives, this compound is a valuable building block for the construction of a wide range of diverse and complex heterocyclic compounds. sigmaaldrich.com The reactivity of the bromine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that can be employed with this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further elaborated.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to amino-substituted isoquinolines.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

These reactions enable the fusion of the isoquinoline core with other heterocyclic systems, leading to novel polycyclic aromatic compounds with unique electronic and steric properties. The resulting fused systems are of interest in materials science and medicinal chemistry. For example, the synthesis of thieno[2,3-c]isoquinolines has been explored for their potential as luminescent materials. acs.org

Ligand Design and Catalyst Development

The isoquinoline scaffold is a recognized "privileged structure" not only in medicinal chemistry but also in the design of chiral ligands for asymmetric catalysis. nih.gov The rigid framework and the presence of a nitrogen atom that can coordinate to metal centers make isoquinoline derivatives attractive candidates for ligand development.

This compound can be elaborated into chiral ligands through a series of synthetic transformations. For instance, the bromine atom can be replaced with a phosphine (B1218219) group via a cross-coupling reaction, and the ester can be converted into an amide or another coordinating group. The introduction of chiral substituents, either on the isoquinoline core or on the coordinating groups, can lead to the formation of chiral ligands capable of inducing enantioselectivity in metal-catalyzed reactions.

Materials Science Applications (e.g., fluorosensors)

Isoquinoline derivatives have garnered significant interest in materials science, particularly in the development of fluorescent materials and sensors. acs.orgamerigoscientific.com The extended π-conjugated system of the isoquinoline ring often imparts fluorescent properties to these molecules. By strategically introducing electron-donating and electron-withdrawing groups, the photophysical properties, such as absorption and emission wavelengths and quantum yields, can be finely tuned.

This compound serves as a versatile platform for the synthesis of novel fluorosensors. The bromo group at the 6-position can be functionalized with various recognition moieties (e.g., chelating agents for metal ions) through cross-coupling reactions. The carboxylate group at the 4-position can also be modified to influence the molecule's solubility and electronic properties. Upon binding of the target analyte to the recognition unit, a change in the fluorescence properties of the isoquinoline fluorophore can be observed, allowing for sensing applications. For example, isoquinoline derivatives have been explored for their potential in creating conductive materials and optical materials. amerigoscientific.com

Conclusion and Future Research Directions

Summary of Current Research Advances

Methyl 6-bromoisoquinoline-4-carboxylate is primarily recognized as a key intermediate in the synthesis of more complex molecules. The isoquinoline (B145761) framework itself is a "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets. Research on closely related 6-bromoisoquinoline (B29742) compounds highlights their role in the development of therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.com

The bromine atom at the 6-position is a versatile functional handle, enabling a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic modification of the isoquinoline core to explore structure-activity relationships (SAR) in drug design. The methyl carboxylate group at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for derivatization.

While specific studies focusing solely on this compound are not extensively documented in publicly available literature, its value is inferred from the broad utility of the 6-bromoisoquinoline scaffold in synthetic campaigns.

Emerging Synthetic Methodologies and Strategic Approaches

The synthesis of the isoquinoline core has been a subject of extensive research for over a century, with classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being foundational. researchgate.net However, these methods often require harsh conditions and are limited to electron-rich systems. researchgate.net More recent advancements focus on transition metal-catalyzed reactions that offer milder conditions and broader substrate scope.

For a molecule like this compound, modern synthetic strategies could involve:

Transition Metal-Catalyzed Cyclizations: Palladium- or gold-catalyzed reactions of appropriately substituted alkynes and azides or nitriles can provide a direct route to highly functionalized isoquinolines. researchgate.net

Functional Group Interconversion: Synthesis may begin with a more readily available isoquinoline derivative, followed by bromination and carboxylation at the desired positions. The regioselectivity of these reactions would be a key challenge.

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient way to build molecular complexity and could be adapted for the synthesis of this and related isoquinoline derivatives.

Unexplored Reactivity and Transformation Pathways

The reactivity of this compound offers several avenues for further exploration. The carbon-bromine bond is a prime site for a variety of transformations.

Table 1: Potential Reactions at the C6-Bromine Position

Reaction TypeReagents and ConditionsPotential Products
Suzuki-Miyaura CouplingAryl or heteroaryl boronic acids, Pd catalyst, base6-Aryl or 6-heteroaryl isoquinoline derivatives
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, base6-Alkynyl isoquinoline derivatives
Buchwald-Hartwig AminationAmines, Pd catalyst, base6-Amino isoquinoline derivatives
Heck CouplingAlkenes, Pd catalyst, base6-Alkenyl isoquinoline derivatives
Stille CouplingOrganostannanes, Pd catalyst6-Alkyl, -alkenyl, or -aryl isoquinoline derivatives
CyanationCyanide source (e.g., Zn(CN)₂, KCN), Pd catalyst6-Cyanoisoquinoline-4-carboxylate

The ester group at the C4 position also presents opportunities for further modifications:

Hydrolysis: Treatment with acid or base would yield the corresponding carboxylic acid, which can serve as a precursor for amides, esters, and other carboxylic acid derivatives.

Reduction: The ester can be reduced to a primary alcohol, which can then be further functionalized.

Direct Amination: Conversion to amides can be achieved by reaction with amines, often facilitated by coupling agents.

Furthermore, the isoquinoline nitrogen atom can be quaternized to form isoquinolinium salts, which can alter the electronic properties and biological activity of the molecule.

Advanced Computational and Spectroscopic Investigations

While experimental data for this compound is limited, computational and spectroscopic methods can provide valuable insights into its structure and properties.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the HOMO-LUMO energy gap. dntb.gov.uaresearchgate.net These calculations can help in understanding the molecule's reactivity and stability.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its derivatives, guiding the design of more potent compounds. researchgate.net

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Predicted NMR data can be compared with experimental data to confirm the structure.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. uni.lu

Infrared (IR) and UV-Visible Spectroscopy: These techniques provide information about the functional groups present and the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₈BrNO₂
Molecular Weight266.09 g/mol biosynth.com
XlogP (predicted)2.6 uni.lu
Monoisotopic Mass264.97385 Da uni.lu

Note: The predicted data is sourced from PubChem and other chemical databases and may not reflect experimental values.

Potential for Novel Derivative Development in Academic Research

The structure of this compound makes it an attractive starting point for the development of novel derivatives with potential applications in various areas of academic research.

Medicinal Chemistry: The isoquinoline core is a key feature in many biologically active compounds. nih.gov By modifying the 6- and 4-positions, libraries of new compounds can be synthesized and screened for a range of biological activities, including as anticancer, antimicrobial, or antiviral agents. nih.gov

Materials Science: The extended π-system of the isoquinoline ring suggests potential applications in organic electronics. Derivatives with tailored electronic properties could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology: Fluorescently tagged derivatives of this compound could be synthesized to be used as probes to study biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.